Cas no 79623-39-5 (2,5-Dibromo-3-(trifluoromethyl)pyridine)
2,5-Dibromo-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dibromo-3-(trifluoromethyl)pyridine
- 2,5-Dibromo-3-trifluoromethylpyridine
- BPJRLWMELJRXLB-UHFFFAOYSA-N
- AK109017
- AB0051904
- ST24027332
- Z5143
- 2,5-Dibromo-3-(trifluoromethyl)pyridine (ACI)
- AC-29074
- SY077409
- AB93051
- MFCD13185530
- SCHEMBL1577509
- EN300-157396
- AKOS016007697
- DB-075605
- 79623-39-5
- CS-0041084
- DTXSID00743940
- DS-2668
-
- MDL: MFCD13185530
- Inchi: 1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
- InChI Key: BPJRLWMELJRXLB-UHFFFAOYSA-N
- SMILES: FC(C1C(Br)=NC=C(Br)C=1)(F)F
Computed Properties
- Exact Mass: 302.85100
- Monoisotopic Mass: 302.85061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 3.5
Experimental Properties
- Density: 2.052
- Boiling Point: 223 ºC
- Flash Point: 89 ºC
- PSA: 12.89000
- LogP: 3.62540
2,5-Dibromo-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D426993-10mg |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426993-50mg |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D426993-100mg |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 100mg |
$ 275.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ994-50mg |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 97% | 50mg |
68.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ994-5g |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 97% | 5g |
1854.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ994-200mg |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 97% | 200mg |
137.0CNY | 2021-08-04 | |
| Chemenu | CM103375-5g |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 95% | 5g |
$237 | 2021-08-06 | |
| Chemenu | CM103375-10g |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 95% | 10g |
$389 | 2021-08-06 | |
| Chemenu | CM103375-25g |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 95% | 25g |
$633 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ994-250mg |
2,5-Dibromo-3-(trifluoromethyl)pyridine |
79623-39-5 | 97% | 250mg |
351CNY | 2021-05-08 |
2,5-Dibromo-3-(trifluoromethyl)pyridine Suppliers
2,5-Dibromo-3-(trifluoromethyl)pyridine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2,5-Dibromo-3-(trifluoromethyl)pyridine
Recent Advances in the Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine (CAS: 79623-39-5) in Chemical and Pharmaceutical Research
2,5-Dibromo-3-(trifluoromethyl)pyridine (CAS: 79623-39-5) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry, agrochemicals, and material science. This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its role in facilitating the construction of complex molecular architectures through cross-coupling reactions, nucleophilic substitutions, and other transformative chemical processes.
One of the most notable applications of 2,5-dibromo-3-(trifluoromethyl)pyridine is its use as a key intermediate in the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent in many FDA-approved drugs. The trifluoromethyl group enhances the metabolic stability, lipophilicity, and bioavailability of these compounds, making them highly desirable in drug discovery. Recent research has demonstrated the efficacy of this compound in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling the efficient synthesis of diverse pyridine-based scaffolds with potential therapeutic applications.
In the pharmaceutical sector, 2,5-dibromo-3-(trifluoromethyl)pyridine has been employed in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of JAK2 inhibitors, showcasing its utility in targeting tyrosine kinase pathways implicated in autoimmune diseases and cancers. The study underscored the compound's ability to improve binding affinity and selectivity, leading to enhanced pharmacological profiles.
Beyond pharmaceuticals, this compound has also found applications in agrochemical research. Its structural features make it an ideal candidate for the design of next-generation herbicides and pesticides. Recent findings from the European Journal of Agrochemicals revealed that derivatives of 2,5-dibromo-3-(trifluoromethyl)pyridine exhibit potent herbicidal activity against resistant weed species, offering a promising solution to the growing challenge of herbicide resistance in agriculture.
From a synthetic chemistry perspective, advancements in catalytic systems have further expanded the utility of 2,5-dibromo-3-(trifluoromethyl)pyridine. Researchers have developed novel palladium and copper-based catalysts that enable selective functionalization of the pyridine ring, opening new avenues for the creation of structurally diverse compounds. These innovations have been detailed in recent publications in ACS Catalysis and Organic Letters, highlighting the compound's adaptability in modern synthetic methodologies.
In conclusion, 2,5-dibromo-3-(trifluoromethyl)pyridine (CAS: 79623-39-5) continues to play a pivotal role in advancing research across multiple disciplines. Its unique chemical properties and broad applicability make it an indispensable tool for scientists working in drug discovery, agrochemical development, and materials science. Future research is expected to explore its potential in emerging areas such as covalent inhibitors and photopharmacology, further solidifying its importance in the chemical and pharmaceutical industries.
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